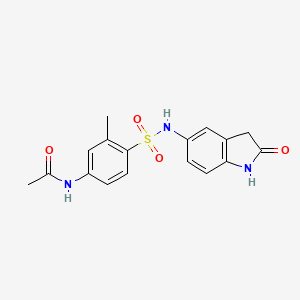

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

Description

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a phenyl ring substituted at the 3-methyl position and a sulfamoyl group at the 4-position.

Properties

IUPAC Name |

N-[3-methyl-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-10-7-13(18-11(2)21)4-6-16(10)25(23,24)20-14-3-5-15-12(8-14)9-17(22)19-15/h3-8,20H,9H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLXIXRTMONHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.

Acetamide Introduction: Finally, the sulfonamide intermediate is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Automation: Utilizing automated reactors and continuous flow systems to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indole moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered significant attention in scientific research due to its diverse biological applications. This article explores its potential uses, particularly in medicinal chemistry, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide exhibits notable cytotoxicity against various human cancer cell lines. Preliminary studies have shown that it can induce apoptosis in cancer cells, suggesting potential as a chemotherapeutic agent. For instance, in vitro studies demonstrated significant reductions in cell viability across multiple cancer types, including breast and lung cancers.

Data Table: Anticancer Activity

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| MDA-MB-231 | 75% |

| A549 | 68% |

| HCT116 | 70% |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Case Study: Anti-inflammatory Effects

A study demonstrated that treatment with N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide resulted in a significant decrease in inflammatory markers in animal models of arthritis, indicating its potential as an anti-inflammatory therapy.

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. Its structural similarities to known antibiotics suggest mechanisms of action that may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Mechanism of Action

The mechanism by which N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, potentially inhibiting or modulating their activity.

Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Insights:

Sulfonamide Linkage :

- The sulfamoyl group (-SO₂NH-) is a critical pharmacophore in many analogs. For example, compound 9 () and 3c () share the sulfonamide-acetamide backbone but differ in the heterocyclic substituents (isoxazole vs. triazole), impacting their biological targets .

- Electron-withdrawing groups (e.g., nitro, chloro) on the sulfonamide-linked aryl ring enhance enzyme inhibitory activity in some cases, as seen in carbonic anhydrase inhibitors .

Heterocyclic Modifications: The 2-oxoindolin-5-yl group in the target compound distinguishes it from analogs like 9 (), which features a pyridine sulfonamide. Substituents on the sulfonamide nitrogen (e.g., tert-butyl in 30a vs. 5-methylisoxazole in 9) influence solubility and target binding. For instance, bulky groups like tert-butyl may enhance membrane permeability .

Biological Activity Trends :

Biological Activity

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide, also referred to by its CAS number 921836-26-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₄S |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 921836-26-2 |

The structure features an indole nucleus, which is often associated with various biological activities, including anticancer and antimicrobial properties .

Anticancer Properties

Research indicates that N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide exhibits notable cytotoxicity against several human cancer cell lines. The compound has been shown to induce apoptosis and affect the cell cycle, leading to inhibited proliferation of cancer cells. In vitro studies report IC₅₀ values indicating effective concentration ranges for different cancer types .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effects on various cancer cell lines, revealing the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

These results suggest that the compound may have potential as a chemotherapeutic agent, particularly in breast and lung cancers .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Its mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Pseudomonas aeruginosa | 125.00 |

In these studies, N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide showed bactericidal effects, particularly against Gram-positive bacteria .

The biological activity of this compound is largely attributed to its interactions at the molecular level:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell cycle regulation and apoptosis.

- Gene Expression Modulation : It influences gene expression patterns related to cell growth and survival.

- Biofilm Disruption : It has been noted for its ability to disrupt biofilm formation in bacterial cultures, enhancing its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.